molecular formula C16H18ClF3N2O2 B5003573 N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-cycloheptylethanediamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-cycloheptylethanediamide

Cat. No. B5003573
M. Wt: 362.77 g/mol
InChI Key: RTNHSNIZWSZUFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-cycloheptylethanediamide, also known as A-836,339, is a chemical compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. FAAH is an enzyme that breaks down endocannabinoids in the body, which are known to have various physiological and biochemical effects. Inhibiting FAAH can increase the levels of endocannabinoids, which can have potential therapeutic applications.

Mechanism of Action

N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-cycloheptylethanediamide inhibits FAAH, which is responsible for breaking down endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, this compound increases the levels of endocannabinoids, which can activate cannabinoid receptors and produce various physiological and biochemical effects.
Biochemical and Physiological Effects
This compound has been shown to produce analgesic effects in animal models of inflammatory and neuropathic pain. It has also been shown to reduce anxiety-like behavior in animal models of anxiety. Additionally, it has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease and arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-cycloheptylethanediamide in lab experiments is its specificity for FAAH inhibition. It does not affect other enzymes involved in endocannabinoid metabolism, such as monoacylglycerol lipase (MAGL). However, one limitation of using this compound is its low solubility in water, which can limit its use in certain experiments.

Future Directions

For N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-cycloheptylethanediamide include investigating its potential in treating various neurological disorders, such as epilepsy and multiple sclerosis. It could also be investigated for its potential in treating drug addiction and obesity. Additionally, further research could be done to optimize the synthesis of this compound and increase its solubility for use in various experiments.

Synthesis Methods

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-cycloheptylethanediamide involves the reaction between 4-chloro-3-(trifluoromethyl)aniline and cycloheptylamine, followed by the addition of ethyl chloroformate and sodium hydroxide. The yield of the synthesis is approximately 50%, and the purity can be increased by recrystallization.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-cycloheptylethanediamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anxiolytic, and anti-inflammatory effects in animal models. It has also been investigated for its potential in treating drug addiction, obesity, and neurological disorders.

properties

IUPAC Name

N'-[4-chloro-3-(trifluoromethyl)phenyl]-N-cycloheptyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClF3N2O2/c17-13-8-7-11(9-12(13)16(18,19)20)22-15(24)14(23)21-10-5-3-1-2-4-6-10/h7-10H,1-6H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNHSNIZWSZUFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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